molecular formula C16H12ClF2NO B2959736 [2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime CAS No. 338415-78-4

[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime

Cat. No. B2959736
M. Wt: 307.72
InChI Key: JCXMNOYJSMDBBD-SILNSSARSA-N
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Description

“2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime” is a chemical compound with the CAS Number: 338415-54-6 . It has a molecular weight of 292.71 and its IUPAC name is 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11ClF2O/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20)9-4-6-10(18)7-5-9/h1-7,11-12H,8H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Its molecular weight is 292.71 . The InChI code provides a detailed description of its molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Novel Synthesis Approaches : A study highlighted a convenient procedure for synthesizing Ciproxifan, a histamine H3-receptor antagonist, demonstrating the use of SNAr (nucleophilic aromatic substitution) for acylated fluoroaromatics with additional cyclization, resulting in good yields and simplifying purification steps (Stark, 2000).
  • Reactivity with Isocyanates : Research on cyclopropenone oximes, including those structurally related to the compound , has shown their reactivity with isocyanates to afford addition products, underlining their potential in creating diverse chemical structures (Yoshida et al., 1988).

Pharmacological Applications

  • Anti-mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones, structurally similar to the compound of interest, have been synthesized and shown to exhibit significant anti-tubercular activities against M. tuberculosis H37Rv in vitro, highlighting their potential as novel anti-mycobacterial agents (Dwivedi et al., 2005).
  • Antitubercular and Antimalarial Activities : A series of alkylaminoaryl phenyl cyclopropyl methanones were synthesized and evaluated for their antitubercular and antimalarial activities, demonstrating potent in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting their utility in developing new therapeutic agents (Ajay et al., 2010).

Material Science and Molecular Docking Studies

  • Antibacterial Evaluation and Molecular Docking : Synthesis of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives and their in vitro antibacterial activity evaluation against selected bacterial strains demonstrated the utility of these compounds in developing new antibacterial agents. Molecular docking studies further explored the interaction mechanisms, providing insights into their potential applications in material science and pharmacology (Chaudhary et al., 2021).

Safety And Hazards

The safety information available indicates that the compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20-21)9-4-6-10(18)7-5-9/h1-7,11-12,21H,8H2/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXMNOYJSMDBBD-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NO)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N\O)/C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328173
Record name (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime

CAS RN

338415-78-4
Record name (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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